molecular formula C24H20FNO4S B2485176 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 872198-98-6

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one

Cat. No. B2485176
CAS RN: 872198-98-6
M. Wt: 437.49
InChI Key: GKIVHUVAGFXMBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The sulfonyl group would be attached to one of the carbon atoms on the benzene ring, and the methoxyphenyl and methylphenyl groups would be attached to the nitrogen atom in the pyridine ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinolinone group could potentially undergo reactions at the carbonyl group or at the nitrogen atom. The sulfonyl group could potentially be involved in substitution reactions, and the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum.

Scientific Research Applications

1. Fluorescence in Aqueous Media

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one and its derivatives, particularly 6-methoxy-4-quinolone, exhibit strong fluorescence with a large Stokes' shift in aqueous media, making it a potentially valuable fluorophore for biomedical analysis. The fluorescence intensity of this compound remains stable across a wide pH range, and it demonstrates high stability against light and heat, which is advantageous for long-term applications in various environmental conditions (Hirano et al., 2004).

2. Anticancer Activity

Some derivatives of this compound, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have exhibited significant cytotoxicity against certain cancer cell lines, suggesting their potential use in cancer treatment (B. N. Reddy et al., 2015).

3. COX-2 Inhibition for Anti-inflammatory Activity

Derivatives like 2,3-diarylpyrazines and quinoxalines have been synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibitory activity. Some compounds in this series have shown selective COX-2 inhibitory activity, which is significant for developing anti-inflammatory drugs (Singh et al., 2004).

4. Antibacterial Activity

The compound and its derivatives have also been studied for their antibacterial properties. For instance, 2-sulfonylquinolone derivatives have shown effectiveness against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as key intermediates in the synthesis of broad-spectrum antibacterial agents (Hashimoto et al., 2007).

5. Quantitative Structure-Cytotoxicity Relationship (QSCR)

The compound's analogues, particularly 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, have been analyzed for cytotoxic effects on human cancer cell lines. The QSCR analysis aids in understanding the cytotoxicity-inducing structural parameters and designing potential anti-cancer drugs (Joon et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(24(27)21-13-18(25)6-11-22(21)26)31(28,29)20-9-7-19(30-2)8-10-20/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVHUVAGFXMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one

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